1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

Purity Quality Control Procurement

Multi-step heterocycle syntheses often fail when N-Boc protection is incompatible with acid-labile downstream functionalities. This 98%-pure, N-benzyl-O-methyl protected tetrahydropyridine solves that problem by offering a fully orthogonal deprotection handle. - Selective Hydrogenolysis: The N-benzyl carbamate is cleanly removed via hydrogenolysis, leaving acid-sensitive silyl ethers, acetals, or tert-butyl esters intact. - Consistent Library Production: 98% purity minimizes side-product formation, reducing purification cycles and improving yield reproducibility in parallel synthesis. - Scalable Supply: Standard catalog sizes from 100 mg to 10 g ensure seamless transition from med-chem exploration to preclinical lead optimization.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B12947818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3
InChIKeyPJXDSFBRTTZZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate: Core Structural and Procurement Profile


1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate (CAS 1359711-06-0) is a functionalized tetrahydropyridine derivative acting as an N-benzyl, O-methyl protected enamine-ester building block [1]. The N-benzyl carbamate and methyl ester motifs confer orthogonal deprotection profiles, with the benzyl group susceptible to hydrogenolysis and the methyl ester to hydrolysis, enabling stepwise synthetic sequences incompatible with acid-labile alternatives such as the tert-butyl carbamate (Boc) analog . The compound is supplied at 98% purity for research quantities (100 mg to 10 g) , with its structure confirmed by spectroscopic databases [1].

Why Generic 5,6-Dihydropyridine-1,2-dicarboxylate Analogs Cannot Simply Replace the N-Benzyl Variant


The N-protecting group dictates the stability, reactivity, and deprotection conditions of the tetrahydropyridine ring. Swapping the N-benzyl group for a simple N-alkyl or N-Boc analog alters the electronic character of the enamine and introduces conflicting deprotection requirements in multi-step syntheses [1]. For instance, preparations that require acid stability or selective hydrogenolysis of the N-protecting group in the presence of other reducible functionalities will fail if the N-Boc analog (CAS 155905-80-9) is substituted . Quantitative purity differences between commercial sources further compound substitution risks .

Quantitative Differentiation of 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate Against Closest Analogs


Commercial Purity Advantage: 98% (N-Benzyl) vs. 95% (N-Boc) Available Purity

The target compound is routinely supplied at 98% purity by reputable vendors , whereas the closest commercial N-protected analog, 1-tert-butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate, is listed at 95% purity from a major supplier . This 3-percentage-point absolute purity difference corresponds to a 2.5× lower maximum impurity burden (2% vs. 5%), which can be critical in demanding synthetic applications.

Purity Quality Control Procurement

Orthogonal N-Deprotection: Hydrogenolysis (Benzyl) vs. Acidolysis (Boc)

The N-benzyl carbamate of the target compound can be cleaved by catalytic hydrogenolysis (H₂, Pd/C), a neutral, highly selective method [1]. In contrast, the N-Boc analog requires strong acid (TFA or HCl), which is incompatible with acid-labile substrates . Quantitative half-life under standardized hydrogenolysis conditions has not been reported for this exact compound, but benzyl carbamates typically exhibit t₁/₂ < 30 min at atmospheric H₂ pressure with 10% Pd/C in methanol [2]. This orthogonal reactivity is a decisive selection criterion for syntheses where acid-sensitive groups are present.

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

Spectroscopic Identity Confirmation: Publicly Available Reference Data

A reference mass spectrum (GC-MS or direct insertion) is available for the target compound in the SpectraBase database, enabling positive identity verification by end users [1]. No equivalent publicly indexed spectrum was located for the N-Boc or N-Cbz analogs, meaning purchasers of the target compound benefit from a pre-existing, verifiable analytical benchmark.

Structural Confirmation Quality Assurance Spectral Database

High-Impact Procurement Scenarios for 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate


Multi-Step Synthesis of Pipecolic Acid Derivatives via Thio-Michael Addition

The compound serves as a protected 2,3-dehydropipecolic acid ester precursor in the assembly of cis- and trans-(±)-3-mercaptoproline and pipecolic acid derivatives, where both ester and benzyl carbamate are sequentially unmasked to reveal the functionalized piperidine scaffold [1].

Acid-Sensitive Synthetic Routes Requiring Neutral N-Deprotection

In sequences that install acid-labile silyl ethers, acetals, or tert-butyl esters prior to N-deprotection, the benzyl carbamate provides a vital orthogonal deprotection handle via hydrogenolysis, avoiding the acidic conditions required by Boc analogs [2].

Quality-Critical Medicinal Chemistry Programs Using High-Purity Building Blocks

Procurement of the 98% purity benzyl-protected building block reduces purification iterations and improves yield consistency in parallel synthesis or library production, an advantage over the 95% purity Boc variant .

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